N'-(acridin-9-yl)pyridine-2-carbohydrazide
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Overview
Description
N’-(acridin-9-yl)pyridine-2-carbohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of N’-(acridin-9-yl)pyridine-2-carbohydrazide consists of an acridine moiety attached to a pyridine-2-carbohydrazide group, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(acridin-9-yl)pyridine-2-carbohydrazide typically involves the reaction of acridine derivatives with pyridine-2-carbohydrazide under specific conditions. One common method involves the condensation of acridine-9-carboxaldehyde with pyridine-2-carbohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’-(acridin-9-yl)pyridine-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N’-(acridin-9-yl)pyridine-2-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize N’-(acridin-9-yl)pyridine-2-carbohydrazide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, typically under mild conditions.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(acridin-9-yl)pyridine-2-carbohydrazide is primarily related to its ability to intercalate into DNA. This intercalation disrupts the normal structure and function of DNA, leading to the inhibition of DNA replication and transcription. The compound may also interact with various enzymes and proteins involved in DNA metabolism, further contributing to its biological effects . The molecular targets and pathways involved in its mechanism of action are still being investigated, but it is believed that the compound’s interactions with DNA and related enzymes play a crucial role .
Comparison with Similar Compounds
N’-(acridin-9-yl)pyridine-2-carbohydrazide can be compared with other acridine derivatives and similar compounds:
Acriflavine: A well-known acridine derivative with antimicrobial and antiviral properties.
Proflavine: Another acridine derivative used as an antiseptic and disinfectant.
Quinacrine: An acridine derivative with antimalarial and anticancer activities.
The uniqueness of N’-(acridin-9-yl)pyridine-2-carbohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N4O |
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Molecular Weight |
314.3 g/mol |
IUPAC Name |
N'-acridin-9-ylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C19H14N4O/c24-19(17-11-5-6-12-20-17)23-22-18-13-7-1-3-9-15(13)21-16-10-4-2-8-14(16)18/h1-12H,(H,21,22)(H,23,24) |
InChI Key |
DQDANBFGCYZFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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